molecular formula C12H9N3O2 B11877838 3-(3-Methyl-5-isoxazolyl)-4(3H)-quinazolinone CAS No. 86134-18-1

3-(3-Methyl-5-isoxazolyl)-4(3H)-quinazolinone

Cat. No.: B11877838
CAS No.: 86134-18-1
M. Wt: 227.22 g/mol
InChI Key: LTRHQEBFWROVEA-UHFFFAOYSA-N
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Description

3-(3-Methyl-5-isoxazolyl)-4(3H)-quinazolinone is a heterocyclic compound that features both an isoxazole and a quinazolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyl-5-isoxazolyl)-4(3H)-quinazolinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methyl-5-isoxazolecarboxylic acid with anthranilic acid derivatives in the presence of dehydrating agents .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-5-isoxazolyl)-4(3H)-quinazolinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Methyl-5-isoxazolyl)-4(3H)-quinazolinone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Methyl-5-isoxazolyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Methyl-5-isoxazolyl)alanine
  • 3-(3-Methyl-5-isoxazolyl)benzoic acid
  • N-(5-Methyl-3-isoxazolyl)benzamide

Uniqueness

3-(3-Methyl-5-isoxazolyl)-4(3H)-quinazolinone is unique due to its dual isoxazole and quinazolinone structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

86134-18-1

Molecular Formula

C12H9N3O2

Molecular Weight

227.22 g/mol

IUPAC Name

3-(3-methyl-1,2-oxazol-5-yl)quinazolin-4-one

InChI

InChI=1S/C12H9N3O2/c1-8-6-11(17-14-8)15-7-13-10-5-3-2-4-9(10)12(15)16/h2-7H,1H3

InChI Key

LTRHQEBFWROVEA-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)N2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

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